13,15-dibromo-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene
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Overview
Description
13,15-dibromo-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene is a complex organic compound characterized by its unique tetracyclic structure. This compound contains multiple bromine atoms and oxygen atoms, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13,15-dibromo-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene typically involves the bromination of specific precursor molecules. One common method involves the use of dibromination reactions, where alkenes or alkynes are treated with brominating agents such as DMSO and oxalyl bromide . This method offers mild conditions, low cost, and short reaction times, providing dibromides in excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using efficient brominating reagents. The use of room-temperature ionic liquids as solvents can enhance the stereoselectivity and yield of the bromination reactions . Additionally, solid reagents like tetrapropylammonium nonabromide can be employed for rapid and selective bromination .
Chemical Reactions Analysis
Types of Reactions
13,15-dibromo-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like Selectfluor.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like potassium bromide.
Common Reagents and Conditions
Common reagents used in these reactions include DMSO, oxalyl bromide, Selectfluor, and potassium bromide. Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield bromohydrins, while substitution reactions can produce various brominated derivatives .
Scientific Research Applications
13,15-dibromo-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 13,15-dibromo-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene involves its interaction with molecular targets through its bromine and oxygen atoms. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 15-bromo-4,7-diethyl-3,11-dioxatetracyclo[8.8.0.0{2,6}.0{13,18}]octadeca-1(10),2(6),4,7,13(18),14,16-heptaene : Similar tetracyclic structure with different substituents .
- Tricyclo[2.2.1.0(2,6)]heptane, 1,7-dimethyl-7-(4-methyl-3-pentenyl) : Another complex cyclic compound with different functional groups .
Uniqueness
The uniqueness of 13,15-dibromo-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene lies in its specific arrangement of bromine and oxygen atoms within its tetracyclic structure.
Properties
IUPAC Name |
13,15-dibromo-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Br2O2/c1-8-3-4-14-15(17-11(8)5-9(2)20-17)12-6-10(18)7-13(19)16(12)21-14/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNMJZXADQGJJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C3=C(O2)C(=CC(=C3)Br)Br)C4=C1C=C(O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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